molecular formula C19H22N2O3 B5241190 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea

Cat. No.: B5241190
M. Wt: 326.4 g/mol
InChI Key: YPGJQKATOSWMQA-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea is a synthetic organic compound that features a urea linkage between a 1,3-benzodioxole moiety and a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea typically involves the following steps:

    Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The 1,3-benzodioxole is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate.

    Urea Formation: The alkylated product is reacted with an isocyanate derivative of 4-isopropylphenyl to form the final urea compound.

Industrial Production Methods

Industrial production methods for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and phenyl rings.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with cellular enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-N’-(1,3-benzodioxol-5-yl)urea: Similar structure but with an allyl group instead of the isopropylphenyl group.

    N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea: Contains a chlorophenyl group instead of the isopropylphenyl group.

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea is unique due to the presence of both the benzodioxole and isopropylphenyl groups, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)14-4-7-16(8-5-14)21-19(22)20-13(3)15-6-9-17-18(10-15)24-11-23-17/h4-10,12-13H,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGJQKATOSWMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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